The antimicrobial and antioxidant activities of these compounds have been extensively studied. New classes of antimicrobial agents based on thiourea and urea derivatives of the benzo[d]isoxazole motif have been synthesized, with some showing good antibacterial, antifungal, and antioxidant activity6. Novel isoxazole derivatives have also been synthesized and tested for their in vitro antimicrobial activity against bacterial and fungal organisms, expanding the potential applications of these compounds in combating infections7.
The anti-inflammatory and antimicrobial properties of these compounds have been demonstrated through the synthesis of novel derivatives, which have been screened for activity and found to possess both anti-inflammatory and antimicrobial effects8. This dual activity makes them attractive candidates for the development of new therapeutic agents.
The pharmacological evaluation of novel 4-(4-fluorobenzoyl)piperidine derivatives has revealed mixed 5-HT1A/5-HT2A/D2 receptor ligand activity, suggesting their potential as atypical antipsychotics. These compounds have shown high affinities for central 5-HT2A receptors, combined with moderate affinities for 5-HT1A and D2 receptors9.
The anticonvulsant activities of novel triazinyl and isoxazolyl pyrrolidinyl methanone derivatives have been evaluated, with some compounds exhibiting potent effects in the maximal electroshock (MES) test. The influence of these derivatives on sodium channels has been investigated to elucidate their mechanism of action, suggesting their role as sodium channel blockers10.
This compound has been referenced in various chemical databases and scientific literature, indicating its relevance in research and potential applications in pharmaceuticals. It is often studied for its pharmacological properties, particularly in relation to neuroactive compounds.
The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The following outlines a general synthetic route:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone features several key components:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.28 g/mol |
InChI | InChI=1S/C14H15FN2O2/c15-12-7-8(9-18)13(16)14(19)20/h7-9H,1-6H2 |
SMILES | CN(C)C(=O)C1=CC=C(C=C1)N(C2=C(N=C(C=C2)F)C(=O)C)C |
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions:
The choice of reagents and conditions significantly affects reaction outcomes:
The mechanism of action for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific biological targets, likely through modulation of neurotransmitter systems.
The fluorophenyl and isoxazole groups may interact with enzymes or receptors, potentially influencing their activity. The piperidine component enhances binding affinity due to its structural properties.
The potential applications of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone are primarily in medicinal chemistry:
The systematic identification of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide an unambiguous description of its molecular structure. The parent name "ethanone" designates the carbonyl functionality (CH₃C(O)-) attached to the piperidine nitrogen. The prefix "1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)" specifies that the ethanone group is bonded to the nitrogen atom (position 1) of the piperidine ring, which in turn has a 5-fluorobenzo[d]isoxazol-3-yl substituent at its 4-position [5].
The benzo[d]isoxazole component indicates a fused bicyclic system where a benzene ring is annulated with an isoxazole ring, with the fusion occurring between positions 4 and 5 of the isoxazole and carbon atoms 4a and 9b of the benzoid system. The [d] fusion notation specifies the ring attachment pattern. The fluorine atom is explicitly located at position 5 of this fused system. Alternative naming conventions may refer to this compound as 1-(4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethanone, reflecting historical naming practices for the benzisoxazole system [5].
Table 1: Nomenclature Variants for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Naming System | Designation |
---|---|
IUPAC Name | 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone |
Alternative Chemical Name | 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone |
CAS Registry Number | 84163-10-0 |
Molecular Formula | C₁₄H₁₅FN₂O₂ |
The structural confirmation of this compound relies on comprehensive spectroscopic characterization, including nuclear magnetic resonance (NMR) spectroscopy which would reveal distinctive signals: the acetyl group typically appears as a singlet near 2.1 ppm in the proton NMR spectrum, while the piperidine protons display complex splitting patterns between 1.7-3.5 ppm. The aromatic region would show characteristic couplings indicative of the fluorine-substituted benzoisoxazole system . Crystallographic studies on analogous compounds confirm that the piperidine ring typically adopts a chair conformation with the benzoisoxazole substituent occupying an equatorial position, while the acetyl group extends perpendicularly to the piperidine plane, creating a T-shaped molecular topology that influences biological recognition .
The molecular integration of isoxazole and piperidine motifs creates a hybrid scaffold with exceptional versatility in drug design, with 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone exemplifying this strategic approach. The piperidine component provides a basic nitrogen atom that can be protonated under physiological conditions (pKa ~8-10), facilitating interactions with biological targets through ionic bonding and hydrogen bonding. This property is particularly valuable for central nervous system (CNS) targeting, where appropriate basicity enhances blood-brain barrier permeability [5]. Concurrently, the benzoisoxazole system contributes aromatic stacking capability, metabolic stability, and a hydrogen bond acceptor profile that complements the piperidine pharmacophore.
This hybrid architecture enables multitarget engagement capabilities. The piperidine nitrogen can interact with neurotransmitter receptors, while the planar benzoisoxazole system intercalates into hydrophobic protein pockets. The carbonyl bridge between the acetyl group and piperidine introduces a hydrogen bond acceptor site that further modulates target affinity. These features collectively explain why this scaffold serves as the chemical foundation for numerous compounds with established neuroleptic activity [5]. Strupczewski and colleagues demonstrated that 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole derivatives, synthesized using this core structure, exhibit potent dopamine and serotonin receptor antagonism – a pharmacological profile relevant to antipsychotic development [5].
Table 2: Key Structural Features and Their Pharmacological Contributions
Structural Element | Physicochemical Properties | Pharmacological Contributions |
---|---|---|
Piperidine Ring | Basic nitrogen (pKa ~8-10), conformational flexibility | Facilitates blood-brain barrier penetration; enables ionic interactions with CNS receptors |
Benzoisoxazole Moiety | Planar aromatic system, moderate lipophilicity (logP ~2-3) | Provides hydrophobic binding interactions; enhances metabolic stability |
Acetyl Group | Hydrogen bond acceptor, electron-withdrawing character | Modulates electron density on piperidine nitrogen; introduces metabolic sites |
Fluorine Substituent | Strong electronegativity, small atomic radius | Enhances binding affinity through electrostatic interactions; improves bioavailability |
The synthetic versatility of this scaffold enables extensive structural optimization. The acetyl group serves as a point for further chemical modification through nucleophilic substitution, reduction, or condensation reactions, allowing medicinal chemists to fine-tune pharmacological properties. This adaptability has led to the development of compound libraries with diverse receptor binding profiles, particularly targeting neurological disorders and cancer pathways [3] [5]. The scaffold's balanced lipophilicity (predicted logP ≈ 2.5) contributes to favorable absorption and distribution characteristics, while its molecular weight (262 g/mol) falls well within the optimal range for blood-brain barrier penetration, explaining its prominence in neuropharmacological agent development.
The strategic incorporation of fluorine at the 5-position of the benzoisoxazole ring profoundly enhances the pharmacological potential of these hybrid molecules. Fluorine, being the most electronegative element, creates a strong dipole moment across the heterocyclic system, improving interactions with target proteins through dipole-dipole forces and hydrogen bonding. This modification significantly increases binding affinity for various enzymes and receptors compared to non-fluorinated analogs . Additionally, the fluorine atom acts as a metabolic blocker, particularly against oxidative degradation by hepatic cytochrome P450 enzymes, thereby extending the compound's metabolic half-life in biological systems.
Fluorinated benzoisoxazole derivatives demonstrate remarkable versatility across therapeutic areas. In cancer research, structural analogs of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone exhibit potent cytotoxic activities against diverse tumor cell lines. Research documented in the Journal of Molecular Structure reveals that closely related fluorinated isoxazole-triazole hybrids induce apoptosis in cancer cells through mechanisms involving histone deacetylase inhibition and disruption of tubulin polymerization . These compounds demonstrate specific efficacy against drug-resistant malignancies by overcoming common resistance mechanisms mediated by efflux transporters. The fluorine atom appears critical for this activity, as non-fluorinated counterparts show significantly reduced potency.
Table 3: Documented Pharmacological Applications of Fluorinated Benzoisoxazole Derivatives
Therapeutic Area | Molecular Targets | Observed Activities |
---|---|---|
Oncology | Histone deacetylases, Tubulin | Apoptosis induction (IC₅₀ values 1-10 μM); G2/M cell cycle arrest; Synergy with conventional chemotherapeutics |
Neuropharmacology | Dopamine D₂, Serotonin 5-HT₂A receptors | Antipsychotic activity; Reduced extrapyramidal side effects compared to classical neuroleptics |
Antimicrobial Therapy | DNA gyrase, Cell wall synthesis enzymes | Broad-spectrum activity against Gram-positive pathogens; Biofilm disruption |
The fluorinated derivative's mechanism involves complex interactions with biological macromolecules. Biophysical studies using human serum albumin (HSA) binding assays demonstrate that fluorinated benzoisoxazole derivatives exhibit approximately 90% binding to this transport protein, facilitating efficient distribution throughout the circulatory system . This strong plasma protein binding creates a reservoir effect that prolongs pharmacological activity. Molecular docking analyses reveal that fluorine participates in critical non-covalent interactions within target binding pockets, including orthogonal dipolar contacts with arginine residues and halogen bonding with carbonyl oxygen atoms or electron-rich aromatic systems . These interactions significantly contribute to the enhanced target affinity observed with fluorinated derivatives compared to their non-halogenated counterparts.
The compound's physicochemical properties are optimized through fluorination. The fluorine atom increases lipid solubility, enhancing membrane permeability while maintaining appropriate water solubility for bioavailability. The 5-fluorobenzoisoxazole-piperidine scaffold typically demonstrates favorable absorption characteristics in predictive models, with calculated polar surface areas (≈50 Ų) supporting efficient gastrointestinal absorption and CNS penetration. These properties, combined with the structural versatility of the acetyl-functionalized piperidine nitrogen, establish 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone as a privileged template in rational drug design across multiple therapeutic domains [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1